molecular formula C4H2N2O4S B3264899 5-Nitrothiazole-2-carboxylic acid CAS No. 39920-61-1

5-Nitrothiazole-2-carboxylic acid

Cat. No.: B3264899
CAS No.: 39920-61-1
M. Wt: 174.14 g/mol
InChI Key: KNAAFBMBMBMZHI-UHFFFAOYSA-N
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Description

5-Nitrothiazole-2-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitrothiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of thiazole derivatives. For instance, the nitration of 2-amino-5-nitrothiazole can be achieved using a mixture of nitric acid and sulfuric acid . Another method involves the diazo-coupling reaction in an acidic medium, where 2-amino-5-nitrothiazole is coupled with various aromatic diazonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The nitration process is carefully controlled to minimize by-products and ensure the safety of the operation .

Chemical Reactions Analysis

Types of Reactions

5-Nitrothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrothiazole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitrothiazole-2-carboxylic acid involves its interaction with biological targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. This results in the inhibition of essential biological processes, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and a carboxylic acid group on the thiazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

5-nitro-1,3-thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4S/c7-4(8)3-5-1-2(11-3)6(9)10/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAFBMBMBMZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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